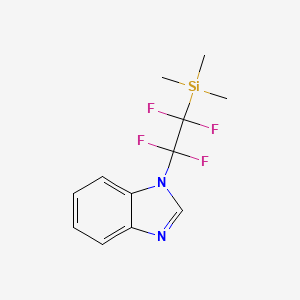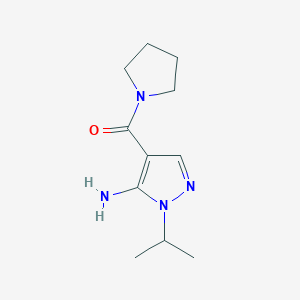![molecular formula C27H28N8O2 B2654442 4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 920163-54-8](/img/structure/B2654442.png)
4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups, including a triazole, a pyrimidine, a piperazine, and a pyrrolidinone. Triazoles are a group of versatile, biologically active compounds commonly used as fungicides and plant retardants . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Pyrrolidinones are lactams of pyrrolidone carboxylic acids .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the triazole ring could be formed using a Huisgen azide-alkyne 1,3-dipolar cycloaddition .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the triazole ring might undergo reactions similar to azides .Scientific Research Applications
Synthesis and Biological Evaluation
- Compounds related to the query structure have been synthesized and evaluated for their potential antimicrobial and antitumor properties. Although some compounds in this category showed promising antimicrobial activity, none exhibited significant antitumor activity (M. Said et al., 2004).
Antagonistic Activities on Receptors
- Analogous structures have been studied for their role as antagonists to specific receptors such as the adenosine A2a receptor. These compounds have shown potential in models of Parkinson's disease, highlighting the therapeutic potential of such structures in neurodegenerative disorders (C. Vu et al., 2004).
Antimicrobial Activity
- New derivatives incorporating similar heterocyclic cores have been synthesized and tested for antimicrobial activity. Some of these synthesized compounds have demonstrated potent effects against various microbial species, indicating their potential as antimicrobial agents (A. El-Agrody et al., 2001).
Insecticidal Applications
- Research on heterocyclic compounds with structural similarities has explored their use as insecticidal agents. These studies have investigated the biochemical impacts and efficacy of such compounds against pests like the cotton leafworm, providing insights into their potential use in agriculture (Nanees N. Soliman et al., 2020).
Antitumor and Antimicrobial Agents
- Synthesis of thiophene-based heterocycles, including compounds with core structures similar to the query, has led to the development of potential antimicrobial agents. Some of these compounds have shown higher activity than standard drugs against specific fungal species, suggesting their use in medical applications (Y. Mabkhot et al., 2016).
Properties
IUPAC Name |
4-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N8O2/c1-19-7-9-22(10-8-19)34-17-21(15-23(34)36)27(37)33-13-11-32(12-14-33)25-24-26(29-18-28-25)35(31-30-24)16-20-5-3-2-4-6-20/h2-10,18,21H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAEYKCGHYAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NC=NC5=C4N=NN5CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2654360.png)
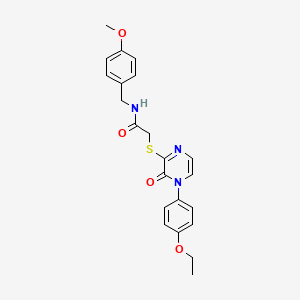
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2654366.png)
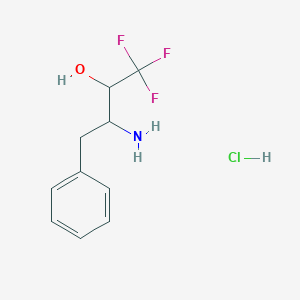
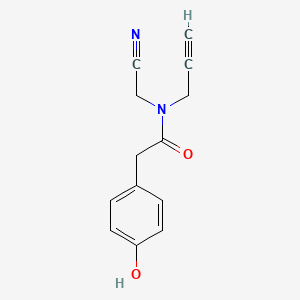
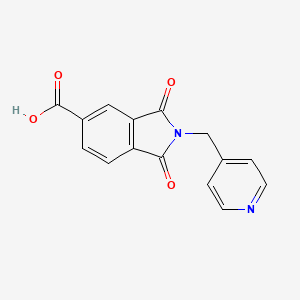
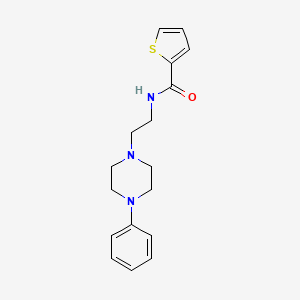
![ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2654372.png)
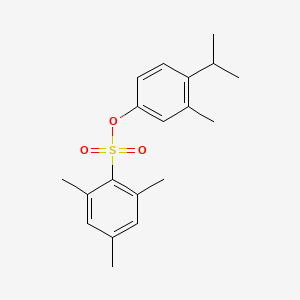
![3-[(2-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2654375.png)
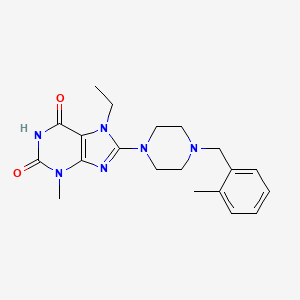
![3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654377.png)
